An In-depth Technical Guide to the Physicochemical Properties of Veprisinium
An In-depth Technical Guide to the Physicochemical Properties of Veprisinium
Introduction
Veprisinium is a naturally occurring quaternary dihydrofuroquinoline alkaloid isolated from the stem bark of Vepris louisii G. Gilbert (Rutaceae), a plant species found in the humid rainforests of Cameroon.[1] As a water-soluble alkaloid, Veprisinium has garnered interest for its potential biological activities, including antibacterial properties.[1] A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to advance its study, formulate potential therapeutic agents, and establish robust analytical methods for its quality control.
This guide provides a comprehensive overview of the known physicochemical characteristics of Veprisinium and outlines detailed experimental protocols for the determination of key parameters that are not yet fully characterized in the literature. The structure of this document is designed to offer both established data and practical, field-proven insights into the methodologies required for a complete physicochemical profile.
Chemical Identity and Structure
The foundational step in characterizing any compound is to establish its precise chemical identity.
Chemical Structure
Veprisinium is a quaternary ammonium cation. Its structure features a fused furoquinoline heterocyclic system.
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IUPAC Name: 2-[(2S)-4,7,8-trimethoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-9-ium-2-yl]propan-2-ol[2]
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CAS Number: 79808-98-3 (for the cation)[2]
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Molecular Formula: C₁₈H₂₄NO₅⁺[2]
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Molecular Weight: 334.4 g/mol [2]
The presence of a permanent positive charge on the nitrogen atom significantly influences its physicochemical properties, particularly its solubility and lipophilicity.
Spectral Data
The structural elucidation of Veprisinium was primarily achieved through spectral analysis. While a full spectral dataset is beyond the scope of this guide, key techniques used for the characterization of Veprisinium and related alkaloids include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the connectivity of atoms and the overall carbon-hydrogen framework. For quaternary alkaloids, specific chemical shifts are indicative of the cationic center.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the cation.
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Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps in identifying the chromophoric system of the molecule.
Tabulated Physicochemical Properties
This section summarizes the available quantitative data for Veprisinium. It is important to note that much of the available data is computed, highlighting the need for experimental verification.
| Property | Value | Source & Method |
| Molecular Weight | 334.4 g/mol | PubChem (Computed)[2] |
| Melting Point | 171-172 °C | (for Veprisinium salt)[1] |
| XLogP3 | 2.6 | PubChem (Computed)[2] |
| Topological Polar Surface Area | 61 Ų | PubChem (Computed)[2] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[2] |
| Hydrogen Bond Acceptor Count | 5 | PubChem (Computed)[2] |
| Rotatable Bond Count | 3 | PubChem (Computed)[2] |
Solubility Profile
The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation. As a quaternary ammonium salt, Veprisinium is noted to be water-soluble.[1] However, a quantitative and comparative solubility profile in various solvents is essential for drug development.
Experimental Determination of Aqueous and Organic Solubility
The "shake-flask" method is the gold standard for determining equilibrium solubility. The causality behind this choice is its ability to ensure that the solution has reached saturation, providing a thermodynamically stable measurement.
Protocol:
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Preparation of Saturated Solutions: Add an excess amount of Veprisinium salt to a series of vials containing different solvents (e.g., purified water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, methanol, and dichloromethane). The use of a range of solvents with varying polarities is crucial to understand its dissolution behavior.
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Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures, respectively) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the samples to pellet the excess undissolved solid.
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Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. The concentration of Veprisinium in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Self-Validating System: The protocol's trustworthiness is enhanced by ensuring that solubility is measured at multiple time points (e.g., 24, 48, and 72 hours). The point at which the concentration in solution no longer increases confirms that equilibrium has been reached.
Caption: Experimental Workflow for LogD Determination.
Chemical Stability
Assessing the chemical stability of a potential drug candidate is mandatory to ensure its quality, safety, and efficacy. Forced degradation (stress testing) studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.
Forced Degradation Study Protocol
Based on ICH guidelines, a forced degradation study for Veprisinium should include the following conditions. The choice of these conditions is to mimic potential stresses the compound might experience during manufacturing, storage, and administration.
Protocol:
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Sample Preparation: Prepare solutions of Veprisinium in appropriate solvents.
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Stress Conditions:
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Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
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Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
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Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Store the solid compound at 70°C for 48 hours.
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Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
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Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. This method must be able to separate the intact Veprisinium from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the parent peak is free from co-eluting degradants.
Caption: Logical Flow of a Forced Degradation Study.
Analytical Methodologies
Robust analytical methods are the bedrock of physicochemical characterization.
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High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is typically a good starting point for the analysis of quinoline alkaloids. A mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) in a gradient elution mode is often effective. UV detection at the compound's λmax would be appropriate.
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Liquid Chromatography-Mass Spectrometry (LC-MS): For higher sensitivity and specificity, especially in complex matrices or for identifying degradation products, LC coupled with a mass spectrometer is the method of choice. Electrospray ionization (ESI) in positive mode is well-suited for the analysis of the Veprisinium cation.
Conclusion
Veprisinium presents as a water-soluble, moderately lipophilic quaternary alkaloid with a defined chemical structure. While some of its physicochemical properties have been computed, this guide emphasizes the necessity of experimental determination to build a comprehensive and reliable profile. The detailed protocols for solubility, lipophilicity, and stability assessment provided herein offer a robust framework for researchers in the field of natural product chemistry and drug development. A thorough understanding of these fundamental properties is a critical prerequisite for unlocking the full therapeutic potential of Veprisinium.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 133280, (2S)-2,3-Dihydro-2-(1-hydroxy-1-methylethyl)-4,7,8-trimethoxy-9-methylfuro(2,3-b)quinolinium. Retrieved from [Link].
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Ayafor, J. F., Sondengam, B. L., & Bilon, A. N. (1982). Veprisinium Salt, A Novel Antibacterial Quaternary Alkaloid from Vepris louisii. Planta Medica, 44(3), 139–142. Available at: [Link].
- Ngadjui, B. T., Ayafor, J. F., Sondengam, B. L., & Connolly, J. D. (1989). Vepridimerines A-D, four new dimeric prenylated quinolone alkaloids from Vepris louisii and Oricia renieri.
- Wansi, J. D., Ndom, J. C., Ahmed, M., Tcho, A. T., & Sewald, N. (2017). A review on chemistry of some species of genus Vepris (Rutaceae family).
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Tchinda, A. T., Fuendjiep, V., Sontia, B. I., & Wansi, J. D. (2020). Ethnomedicinal uses, phytochemistry, and pharmacology of the genus Vepris (Rutaceae): A review. Journal of Ethnopharmacology, 267, 113622. Available at: [Link].
